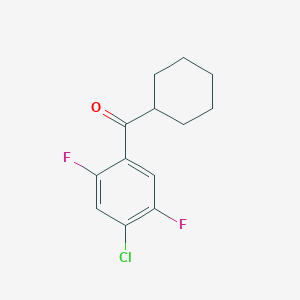

4-Chloro-2,5-difluorophenyl cyclohexyl ketone

Description

4-Chloro-2,5-difluorophenyl cyclohexyl ketone is a halogenated aromatic ketone featuring a cyclohexyl group attached to a carbonyl carbon, with a para-chloro and meta/para-difluoro-substituted phenyl ring. Cyclohexyl ketones, in general, are valued for their ability to reduce molecular polarization, enhance thermal stability, and improve solubility in polymers, as seen in poly(aryl ether ketone) (PAEK) resins . The combination of chloro and fluoro substituents in the aromatic ring may further modulate electronic effects, influencing reactivity and material performance.

Properties

IUPAC Name |

(4-chloro-2,5-difluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF2O/c14-10-7-11(15)9(6-12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLLRMCZVXFLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-difluorophenyl cyclohexyl ketone typically involves the reaction of 4-chloro-2,5-difluorobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Chloro-2,5-difluorobenzoyl chloride+CyclohexanoneBase4-Chloro-2,5-difluorophenyl cyclohexyl ketone

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Scientific Research Applications

CDFK has potential applications across several domains:

Pharmaceutical Development

CDFK serves as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting various diseases. Its structural features may confer specific pharmacological effects, making it suitable for further investigation in medicinal chemistry.

Preliminary studies suggest that CDFK may interact with biological targets, exhibiting activities such as:

- Antimicrobial Effects : Investigated for its potential to inhibit bacterial growth.

- Anti-inflammatory Properties : Studies indicate possible inhibition of pro-inflammatory pathways.

Interaction studies focus on the compound's binding affinity to various receptors, which is crucial for understanding its mechanism of action and optimizing therapeutic profiles.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of CDFK:

- Study on Antimicrobial Activity : A study demonstrated that CDFK showed significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Inhibition of Inflammatory Pathways : Research indicated that CDFK could inhibit the production of inflammatory mediators in vitro, highlighting its potential role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The cyclohexyl ketone moiety may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

Cyclohexyl Phenyl Ketone Derivatives

- Cyclohexyl Phenyl Ketone (C₆H₁₁-C(O)-C₆H₅): Reactivity: Reacts with sodium borohydride (NaBH₄) at a relative rate of 0.25 (vs. acetophenone = 1.0 at 0°C). The cyclohexyl group introduces steric hindrance, slightly reducing reactivity compared to smaller rings like cyclopentyl (relative rate = 0.36) . Applications: Undergoes dehydrogenative aromatization to form benzophenone under catalytic conditions, useful in synthetic organic chemistry .

4-(4-Chlorophenylsulfonyl)-4-(2,5-Difluorophenyl)cyclohexanone (CAS: 471903-20-5)

- Structure: Features a sulfonyl group and dual aryl substituents (4-chloro and 2,5-difluoro) on the cyclohexanone ring.

- Properties :

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its sulfonyl group, which enhances electrophilicity and binding affinity .

Cyclohexyl 2,4-Dichlorophenyl Ketone (CAS: 898769-45-4)

- Structure : Dichloro-substituted phenyl group attached to a cyclohexyl ketone.

- Properties :

Table 1: Key Properties of Compared Compounds

*Estimated based on structural analogs.

Key Research Findings

Electronic and Steric Effects

- Halogen Influence: Fluoro substituents reduce electron density via inductive effects, enhancing resistance to oxidation. Chloro groups increase electrophilicity, favoring nucleophilic attacks. For example, cyclohexyl 2,4-dichlorophenyl ketone’s dichloro substitution may improve binding in catalytic reductions compared to mono-halogenated analogs .

- Steric Hindrance : Bulky cyclohexyl groups reduce reaction rates in NaBH₄ reductions (e.g., cyclohexyl phenyl ketone: relative rate = 0.25 vs. cyclopentyl = 0.36) .

Catalytic Selectivity

- Reduction Reactions : Cyclohexyl ketones show moderate selectivity in Corey-Bakshi-Shibata reductions. For example, 3,5-Me₂Ph-substituted catalysts achieve optimal enantioselectivity with cyclohexyl ketones, despite steric challenges .

Biological Activity

4-Chloro-2,5-difluorophenyl cyclohexyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a cyclohexyl ketone moiety attached to a chlorinated and difluorinated phenyl ring. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. The presence of halogen substituents can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and fluoro groups on the phenyl ring enhance its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting tumor growth in vitro.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds with structural similarities:

- A study on 2-Chloro-6-fluorophenyl cyclohexyl ketone demonstrated moderate potency in cAMP inhibition assays, suggesting a role in modulating intracellular signaling pathways .

- Research into BAY-390 , a compound with structural similarities, showed significant effects on nociceptive behaviors in animal models, indicating potential applications in pain management .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Inhibits proliferation in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| 2-Chloro-6-fluorophenyl cyclohexyl ketone | cAMP Inhibition | Moderate potency observed |

| BAY-390 | Pain Management | Significant reduction in nociceptive behaviors |

Table 2: Structure-Activity Relationship Insights

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Enzyme inhibition |

| 2-Chloro-6-fluorophenyl cyclohexyl ketone | Moderate | Receptor modulation |

| BAY-390 | Significant | TRPA1 antagonist |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of halogenated phenyl compounds. Modifications to the phenyl ring and cyclohexane structure can significantly impact potency and selectivity for biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.